molecular formula C5H4ClNOS B13663410 5-Chloro-4-methylthiazole-2-carbaldehyde

5-Chloro-4-methylthiazole-2-carbaldehyde

Cat. No.: B13663410
M. Wt: 161.61 g/mol
InChI Key: CETPRBUBVZEGIN-UHFFFAOYSA-N
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Description

5-Chloro-4-methylthiazole-2-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a chlorine atom at position 5, a methyl group at position 4, and an aldehyde group at position 2. Thiazoles are aromatic five-membered rings containing one sulfur and one nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science. The aldehyde group at position 2 enhances reactivity, making this compound a valuable intermediate in nucleophilic addition reactions, such as the formation of imines or hydrazones .

The chlorine and methyl groups influence electronic and steric properties, affecting solubility, melting points, and reactivity.

Properties

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

5-chloro-4-methyl-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C5H4ClNOS/c1-3-5(6)9-4(2-8)7-3/h2H,1H3

InChI Key

CETPRBUBVZEGIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methylthiazole-2-carbaldehyde typically involves the chlorination of 4-methylthiazole-2-carbaldehyde. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-methylthiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methylthiazole-2-carbaldehyde is primarily related to its ability to interact with biological molecules through its reactive aldehyde group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiazole ring also contributes to the compound’s biological activity by interacting with various molecular targets, including receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-Chloro-4-methylthiazole-2-carbaldehyde with structurally related thiazole and imidazole derivatives, based on substituent positions, similarity scores, and inferred properties:

Compound Name CAS Number Substituents Similarity Score Key Properties/Applications
This compound Not explicitly provided Cl (C5), CH₃ (C4), CHO (C2) N/A High reactivity due to aldehyde group; potential pharmaceutical intermediate
4-Chlorothiazole-5-carbaldehyde 104146-17-0 Cl (C4), CHO (C5) 0.71 Altered electronic effects; used in coordination chemistry
2-Aminothiazole-5-carbaldehyde hydrochloride 920313-27-5 NH₂ (C2), CHO (C5), HCl 0.66 Increased polarity; forms stable salts; bioactive
5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde 60367-52-4 Cl (C5), Ph (C2), CHO (C4) N/A Imidazole ring enhances basicity; agrochemical applications

Key Differences and Trends

Substituent Positioning: The position of the chlorine atom (C4 vs. C5) significantly impacts electronic effects. In 4-Chlorothiazole-5-carbaldehyde, the chlorine at C4 creates a stronger electron-withdrawing effect near the aldehyde group, increasing electrophilicity compared to this compound .

Functional Group Variations: Amino-substituted analogs (e.g., 2-Aminothiazole-5-carbaldehyde hydrochloride) exhibit higher solubility in polar solvents due to protonation or hydrogen-bonding capabilities, whereas chloro-methyl derivatives are more lipophilic . Imidazole derivatives (e.g., 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde) display distinct reactivity due to the presence of two nitrogen atoms, enabling stronger coordination with metal ions .

Synthetic Utility: this compound can undergo Mannich reactions or condensations, similar to the synthesis of 4-aminomethyl-thiazole-2-amines described in , where aldehydes react with amines and paraformaldehyde under acidic conditions . In contrast, amino-substituted thiazoles (e.g., 2-Aminothiazole-5-carbaldehyde) are prone to dimerization unless stabilized as hydrochloride salts .

Crystallographic Behavior :

  • Hydrogen-bonding patterns, as analyzed in , suggest that chloro and aldehyde groups in thiazoles can form directional interactions (e.g., C=O···H–N or Cl···H–O), influencing crystal packing and stability .

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